B1578527 Nigrocin-OG21

Nigrocin-OG21

Cat. No.: B1578527
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-OG21 is a synthetic 21-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the Yunnanfu frog, Odorrana grahami . With the amino acid sequence GLLSGVLGVGKKVLCGLSGLC, this peptide exhibits broad-spectrum antibacterial and antifungal activity, making it a molecule of significant interest in the study of innate immune defenses and the development of novel anti-infective agents . Research into amphibian skin peptidomics has revealed that peptides like this compound are part of an extreme diversity of AMPs, which provide a powerful defense mechanism against a wide array of microorganisms . These peptides are believed to exert their antimicrobial functions through various mechanisms, including disrupting bacterial cell walls and forming pores in microbial membranes . Provided as a lyophilized powder with high purity (>98%), this compound is an essential tool for researchers investigating host-defense peptides, probing alternative mechanisms for combating antibiotic-resistant bacteria, and exploring the molecular genetics of ecological diversification . This product is intended for non-human research and laboratory applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGVLGVGKKVDCGLSGLC

Origin of Product

United States

Research Methodologies for the Characterization and Production of Nigrocin Og21

Strategies for Isolation and Purification from Biological Samples

The primary natural source of Nigrocin-OG21 is the skin secretion of the frog Odorrana grahami. ehu.euslibretexts.orgresearchgate.net The isolation and purification of this peptide from biological samples is a multi-step process designed to separate it from a complex mixture of other peptides and proteins.

The process typically begins with the stimulation of peptide secretion from the frog's granular glands. This can be achieved through methods such as the administration of norepinephrine, a procedure that prompts the release of the skin secretions. ehu.eus The collected secretions are then immediately processed to prevent degradation. A common initial step involves acidification and centrifugation to remove larger cellular debris and high-molecular-weight proteins, followed by lyophilization (freeze-drying) to concentrate the peptide-rich sample. mdpi.com

For the initial fractionation of the crude extract, solid-phase extraction (SPE) is frequently employed. Sep-Pak C18 cartridges are a popular choice for this purpose, as they effectively bind the peptides while allowing salts and other polar impurities to be washed away. ehu.eusopenstax.org The peptides are then eluted from the cartridges using an organic solvent, typically acetonitrile (B52724), in an acidic aqueous solution.

The subsequent and most critical stage of purification involves high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). ehu.eusmdpi.com This technique separates peptides based on their hydrophobicity. The partially purified extract from the SPE step is loaded onto an RP-HPLC column, often a C18 or C4 column, and eluted with a gradient of increasing organic solvent concentration, such as acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA). ehu.eusmdpi.com The fractions are collected, and those exhibiting the desired antimicrobial activity are pooled for further purification. Often, multiple rounds of RP-HPLC using different column chemistries or elution gradients are necessary to achieve a high degree of purity. ehu.eusmetwarebio.com

Table 1: General Steps for the Isolation and Purification of this compound from Odorrana grahami Skin Secretions

StepMethodPurpose
1. Sample Collection Stimulation of skin secretions (e.g., with norepinephrine)To obtain the raw biological material containing the peptide.
2. Initial Extraction Acidification, centrifugation, and lyophilizationTo prepare a concentrated, cell-free peptide extract. mdpi.com
3. Partial Purification Solid-Phase Extraction (e.g., Sep-Pak C18)To desalt the sample and enrich for peptides. ehu.eusopenstax.org
4. Fine Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To separate this compound from other peptides based on hydrophobicity, yielding a pure product. ehu.eusmdpi.com

Approaches for Recombinant Expression and Chemical Synthesis of this compound and its Analogs for Research

Given the small quantities of this compound obtainable from natural sources, recombinant expression and chemical synthesis are indispensable for producing the amounts required for extensive research.

Recombinant Expression: Recombinant DNA technology allows for the production of this compound in microbial hosts. The methylotrophic yeast Pichia pastoris and the bacterium Escherichia coli are commonly used expression systems for antimicrobial peptides. mdpi.comspandidos-publications.comnih.gov

In a typical workflow, the gene encoding this compound, designed based on its known cDNA sequence, is cloned into an appropriate expression vector. hilarispublisher.commdpi.com For secretion of the peptide into the culture medium, which simplifies purification, vectors like pPICZαA in P. pastoris are often used. spandidos-publications.comresearchgate.net To prevent the potential toxicity of the antimicrobial peptide to the host cells and to protect it from proteolytic degradation, it is often expressed as a fusion protein. nih.govplos.org This involves linking the this compound sequence to a larger, more stable protein partner. After expression, the fusion protein is purified, and the this compound peptide is then cleaved from its fusion partner using a specific protease or chemical agent.

Chemical Synthesis: For many research applications, direct chemical synthesis is the preferred method for producing this compound and its analogs. Solid-phase peptide synthesis (SPPS) is the most widely used technique. hilarispublisher.comspringernature.comnih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. hilarispublisher.com

The most common chemistry used is Fmoc (9-fluorenylmethyloxycarbonyl) SPPS. springernature.comnih.gov In this approach, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the addition of the next amino acid. After the entire peptide chain has been assembled, it is cleaved from the resin and all remaining protecting groups are removed, typically using a strong acid cocktail (e.g., containing TFA). mdpi.com The crude synthetic peptide is then purified to a high degree, usually by RP-HPLC. The ability to incorporate unnatural amino acids makes SPPS particularly valuable for creating analogs of this compound to study structure-activity relationships.

Table 2: Comparison of Production Methods for this compound

FeatureRecombinant ExpressionChemical Synthesis (SPPS)
Principle Utilizes host organisms (e.g., yeast, bacteria) to produce the peptide from its gene.Stepwise chemical addition of amino acids to a solid support. hilarispublisher.com
Advantages Potentially lower cost for large-scale production; allows for the production of larger peptides.High purity; allows for the incorporation of unnatural amino acids and modifications; rapid production of small to medium-sized peptides.
Disadvantages Potential for toxicity to the host; may require complex purification of fusion proteins; post-translational modifications can differ from the native peptide.Can be expensive, especially for long peptides; use of hazardous chemicals.
Common Hosts/Systems Pichia pastoris, Escherichia coli. mdpi.comnih.govFmoc-based chemistry. springernature.comnih.gov

Analytical Techniques for Confirming Identity and Purity in Research Batches

Rigorous analytical characterization is essential to confirm that the isolated or synthesized peptide is indeed this compound and that it meets the purity requirements for research use. A combination of chromatographic and spectrometric methods is typically employed.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is not only a purification tool but also a primary method for assessing the purity of the final peptide batch. mdpi.com A pure sample should ideally yield a single, sharp peak in the chromatogram. By comparing the retention time of the sample to a known standard, its identity can be preliminarily confirmed. Purity is typically quantified by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for the definitive identification of this compound by accurately measuring its molecular weight. mdpi.comnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides. openstax.org The measured molecular weight is compared to the theoretical molecular weight calculated from the amino acid sequence. For further confirmation, tandem mass spectrometry (MS/MS) can be used. researchgate.net In this method, the peptide is fragmented in the mass spectrometer, and the resulting fragmentation pattern provides sequence information that can be used to verify the amino acid sequence (de novo sequencing) or to confirm a known sequence. researchgate.net

Edman Degradation: Edman degradation is a classic chemical method for sequencing a peptide from its N-terminus. metwarebio.comwikipedia.org In this process, the N-terminal amino acid is selectively cleaved and identified, and the cycle is repeated for the subsequent amino acids. metwarebio.comwikipedia.org While largely supplemented by mass spectrometry, Edman degradation can still be used to confirm the N-terminal sequence of the purified peptide.

Table 3: Key Analytical Techniques for this compound Characterization

TechniqueInformation Provided
Reversed-Phase HPLC Purity assessment and quantification. mdpi.com
Mass Spectrometry (MS) Confirmation of molecular weight and identity. mdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS) Verification of amino acid sequence. researchgate.net
Edman Degradation N-terminal amino acid sequencing. metwarebio.comwikipedia.org
cDNA Sequencing Provides the primary amino acid sequence blueprint for the peptide. hilarispublisher.commdpi.com

Investigation of Nigrocin Og21 S Biological Activities in Preclinical Research

Evaluation of Antimicrobial Efficacy in Diverse Microbial Models

The antimicrobial spectrum of Nigrocin-OG21 has been assessed against a range of microorganisms, including both bacteria and fungi. The efficacy is typically quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microbe.

Antibacterial Activity Against Various Bacterial Strains

This compound has demonstrated notable activity against several bacterial species. In laboratory settings, its potency was evaluated against Gram-negative and Gram-positive bacteria. Research findings indicate specific MIC values for different strains. For the Gram-negative bacterium Escherichia coli, the MIC was determined to be 4.68 µg/mL. Against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, the MIC values were found to be 9.37 µg/mL and 18.75 µg/mL, respectively.

Antifungal Activity Against Fungal Pathogens

In addition to its antibacterial properties, this compound has also been tested against fungal pathogens. Specifically, its activity against Candida albicans, a common opportunistic fungal pathogen, was established with a minimum inhibitory concentration of 4.68 µg/mL.

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Escherichia coliGram-negative Bacteria4.68
Staphylococcus aureusGram-positive Bacteria9.37
Bacillus subtilisGram-positive Bacteria18.75
Candida albicansFungus4.68

Exploration of Synergistic Biological Effects with Other Bioactive Molecules

A significant area of investigation has been the potential for this compound to act synergistically with other bioactive peptides. Synergy occurs when the combined effect of two or more molecules is greater than the sum of their individual effects.

Synergistic Interactions with Other Amphibian Peptides (e.g., Nigrocin-OG13, Odorranalectin)

Research has explored the synergy between this compound and other peptides isolated from amphibian skin, such as Odorranalectin. Studies show that when combined, these peptides can enhance their antimicrobial potency. For instance, the combination of this compound and Odorranalectin resulted in lower required concentrations to inhibit microbial growth compared to when each peptide was used alone.

Collaborative Effects in Modulating Biological Responses in Model Systems

The collaborative effects of these peptide combinations extend beyond general antimicrobial activity. An unexpected finding was observed in anti-HIV assays. While this compound and Odorranalectin individually showed no effect against HIV, their combination exhibited anti-HIV activity, although with low selectivity. This highlights a significant collaborative effect where the interaction between the two peptides unlocks a biological activity that neither possesses on its own.

Table 2: Synergistic Antimicrobial Activity of this compound and Odorranalectin (OdK1)

MicroorganismMIC (µg/mL) of this compound + OdK1
Escherichia coli1.10 + 1.10
Staphylococcus aureus4.68 + 4.68
Bacillus subtilis1.10 + 1.10
Candida albicans0.26 + 0.26

Examination of Modulatory Roles in Host-Pathogen Interactions in In Vitro and Ex Vivo Settings

The mechanisms by which amphibian antimicrobial peptides, including those in the nigrocin family, exert their effects are varied. While specific studies on the modulatory role of this compound in host-pathogen interactions are limited, the broader family of peptides from its source, Odorrana grahami, is known to employ several antimicrobial mechanisms. These mechanisms include disrupting the pathogen's cellular integrity by peeling off cell walls, forming pores in the cell membrane, and inducing the condensation of DNA within the pathogen. These actions suggest a direct and disruptive interaction with pathogens, which is a key aspect of host defense modulation.

Mechanistic Elucidation of Nigrocin Og21 S Biological Action

Studies on Cellular Targets and Pathways in Microbial Organisms

Comprehensive studies dedicated to elucidating the precise cellular targets and pathways affected by Nigrocin-OG21 in microbial organisms have not been identified. The general activity of many amphibian AMPs involves disruption of the microbial cell membrane and/or interference with intracellular processes. imrpress.com

Investigations into Membrane-Associated Mechanisms

There is a significant gap in the scientific literature regarding specific investigations into the membrane-associated mechanisms of this compound. While it is hypothesized that, like other AMPs, this compound may exert its effects by permeabilizing and disrupting the plasma membrane of microorganisms, direct experimental evidence and detailed characterization of these interactions are not available. imrpress.com

Analysis of Intracellular Processes Affected by this compound

Currently, there are no published studies that analyze the specific intracellular processes within microbial cells that may be affected by this compound. The potential for this peptide to translocate across the microbial membrane and interact with internal components such as nucleic acids or enzymes remains an open area for future research.

Research on Molecular Interactions with Biomolecules in Model Systems

Detailed research into the molecular interactions of this compound with specific biomolecules in model systems is not yet available. Understanding these interactions is crucial for a complete picture of its mechanism of action.

A singular piece of available data points to a synergistic anti-HIV effect when this compound is used in combination with two other peptides from O. grahami, Nigrocin-OG13 and Odorranain-K1. scispace.com Individually, none of these peptides exhibited anti-HIV activity. scispace.com This suggests a cooperative mechanism, though the specific molecular interactions underlying this synergy have not been elucidated.

Analysis of Microbial Resistance Mechanisms to this compound

There is no information available in the scientific literature regarding the development of microbial resistance specifically to this compound. The low propensity for resistance development is a known advantage of many AMPs, attributed to their rapid and often non-specific membrane-disrupting mechanisms. imrpress.com However, dedicated studies are required to confirm this for this compound and to understand any potential resistance strategies that microbes might employ.

Application of in Vitro and in Vivo Models in Nigrocin Og21 Research

Utilization of Cell Culture Systems for Mechanistic and Efficacy Studies

In vitro studies using cell culture systems are fundamental for the initial screening and mechanistic evaluation of compounds like Nigrocin-OG21. These systems provide a controlled environment to study the direct effects of a compound on specific cell types, helping to unravel its mode of action.

Research has indicated that this compound, when acting alone, does not exhibit anti-HIV activity. However, a significant synergistic effect has been observed when it is combined with another peptide from Odorrana grahami, Odorranain-K1. This combination has been shown to possess anti-HIV properties, although with low selectivity. researchgate.netplos.orgnih.govnih.govresearchgate.net While the specific cell lines used in these unpublished studies are not detailed, the investigation of anti-HIV activity typically employs specific lymphocyte and monocyte-derived cell lines that are susceptible to HIV infection.

Commonly used cell lines for in vitro HIV research include:

T-cell lines: Such as CEM, H9, and Jurkat cells, which are instrumental in studying the viral life cycle. pnas.org

Reporter cell lines: Like the TZM-bl cell line, which contains a luciferase gene that is activated upon HIV infection, allowing for a quantifiable measure of viral entry and replication. researchgate.net

Co-receptor expressing cell lines: Cell lines such as C8166-R5, which are engineered to express the necessary CD4 receptors and CCR5 or CXCR4 co-receptors for HIV entry, are also widely used. nih.gov

The synergistic anti-HIV activity of the this compound and Odorranain-K1 combination would be further investigated using such cell lines to determine the mechanism of this synergy, whether it involves enhanced viral entry inhibition, disruption of viral replication, or other cellular pathways.

Synergistic Anti-HIV Activity of this compound with Odorranain-K1
Compound/CombinationIndividual Anti-HIV ActivitySynergistic Anti-HIV ActivitySelectivityReference
This compoundNoneN/AN/A researchgate.netplos.orgnih.govnih.govresearchgate.net
Odorranain-K1NoneN/AN/A plos.org
This compound + Odorranain-K1N/APresentLow researchgate.netplos.orgnih.govnih.govresearchgate.net

Employment of Non-Human Organismal Models for Biological Activity Assessment

Following promising in vitro results, non-human organismal, or in vivo, models are employed to assess the biological activity, efficacy, and safety of a compound in a whole living system. For antimicrobial peptides like this compound, these models are crucial for understanding how the compound behaves in a complex physiological environment.

While specific in vivo studies for this compound have not been published, research on other peptides from Odorrana grahami and similar antimicrobial peptides provides a framework for the types of non-human models that would be utilized. researchgate.netplos.orgnih.govfrontiersin.org Mouse models are commonly used to evaluate the efficacy of antimicrobial and antiviral peptides. nih.govasm.org For instance, a mouse model of a specific infection would be used to determine if the synergistic anti-HIV activity observed in vitro translates to an in vivo setting.

Other non-human models that are frequently used in peptide research include:

Galleria mellonella (greater wax moth larvae): An invertebrate model that is increasingly used for preliminary toxicity and efficacy screening of antimicrobial compounds due to its low cost and ethical considerations.

Zebrafish (Danio rerio): A vertebrate model that allows for high-throughput screening and visualization of developmental and physiological processes in response to a compound.

Rabbit models: Often used for specific studies such as dermal toxicity and irritation.

The selection of a particular non-human model would depend on the specific biological activity being investigated. For the anti-HIV potential of the this compound and Odorranain-K1 combination, a humanized mouse model, which is reconstituted with a human immune system, would be a highly relevant choice. nih.gov

Common Non-Human Organismal Models for Antimicrobial Peptide Research
Model OrganismPrimary Use in Peptide ResearchKey Advantages
Mouse (Mus musculus)Efficacy, toxicity, pharmacokinetic studiesPhysiologically similar to humans, well-characterized.
Rat (Rattus norvegicus)Toxicology and metabolism studiesLarger size allows for more extensive sampling.
Rabbit (Oryctolagus cuniculus)Dermal and ocular irritation/toxicity testingSensitive skin and eye models.
Zebrafish (Danio rerio)High-throughput screening, developmental toxicityRapid development, transparent embryos.
Galleria mellonella (Greater Wax Moth)Preliminary efficacy and toxicity screeningCost-effective, ethically favorable, simple immune system.

Methodological Considerations for Model Selection and Interpretation in Research

The selection of appropriate in vitro and in vivo models is a critical step in the research and development of any new compound, and the interpretation of the data generated from these models requires careful consideration.

For in vitro studies, the choice of cell line is paramount. The selected cell line must be relevant to the disease or biological process being studied. For example, in HIV research, the cell line must express the necessary receptors for viral entry. nih.gov Furthermore, the limitations of in vitro systems, such as the absence of a complex immune system and metabolic processes, must be acknowledged when interpreting the results. The synergistic effect of this compound and Odorranain-K1, for instance, would need to be validated in more complex co-culture systems or primary cells to better mimic the in vivo environment.

In the case of in vivo research, the choice of animal model should be justified based on its physiological and genetic relevance to humans for the specific pathway being investigated. researchgate.net The route of administration, and the pharmacokinetic and pharmacodynamic properties of the compound must be carefully evaluated. The interpretation of in vivo data must also consider interspecies differences in metabolism and immune response. While a mouse model might show a certain level of efficacy, this does not always directly translate to humans. Therefore, results from animal models are used to predict potential outcomes in humans and to guide the design of clinical trials.

The overarching goal is to use a combination of well-chosen in vitro and in vivo models to build a comprehensive understanding of a compound's biological activity, which for this compound, centers on its intriguing synergistic properties.

Comparative Studies and Structure Activity Relationship Sar Investigations of Nigrocin Og21 Analogs

Comparison of Nigrocin-OG21's Biological Profile with Other Amphibian AMPs

This compound belongs to the Nigrocin family of antimicrobial peptides, which have been identified in various frog species. longdom.org These peptides are characterized by their cationic nature and a conserved C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) loop. longdom.orgcpu-bioinfor.org While specific comparative data for this compound is limited, studies on other members of the Nigrocin family, such as Nigrocin-2, Nigrocin-HL, and Nigrosin-6VL, provide valuable insights into the biological activities of this peptide class in contrast to other amphibian AMPs like the Brevinin family. cpu-bioinfor.orgresearchgate.net

Peptides of the Nigrocin-2 family generally exhibit a helical structure and are active against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org For instance, research comparing Nigrocin-2 peptides with Brevinin-1 and Brevinin-2 peptides revealed distinct activity profiles against various bacterial strains. The Brevinin-2 and Nigrocin-2 peptides demonstrated broad activity against E. coli, Salmonella Enteritidis, and S. aureus. In contrast, all tested Brevinin-1 peptides were inactive against Salmonella Enteritidis. cpu-bioinfor.org

A study on Nigrocin-HL, isolated from Hylarana latouchii, and its synthetically modified analog, Nigrocin-HLM, provides a clear comparison of their antimicrobial and hemolytic activities. nih.govfrontiersin.org This data highlights the potential for enhancing the therapeutic index of Nigrocin peptides.

PeptideMinimal Inhibitory Concentration (MIC) in μMHemolytic Activity (HC50) in μM
S. aureusE. coliC. albicans
Nigrocin-HL6412864128
Nigrocin-HLM81616>256

Table 1. Comparative biological activity of Nigrocin-HL and its modified analog, Nigrocin-HLM. nih.govfrontiersin.org

Similarly, research on Nigrosin-6VL from Odorrana andersonii and its analogs, where the Rana Box structure was modified, showcases the impact of such changes on biological activity. researchgate.netmdpi.com

PeptideMinimal Inhibitory Concentration (MIC) in μM
S. aureusE. coliC. albicansP. aeruginosa
Nigrosin-6VL128512256>512
2170-2R (analog)321664128

Table 2. Antimicrobial activity of Nigrosin-6VL and a modified analog, 2170-2R. researchgate.netmdpi.com

These studies collectively suggest that the biological profile of the Nigrocin family is comparable to other potent amphibian AMPs and can be significantly modulated through structural modifications.

Academic Approaches to Investigating the Relationship Between Peptide Modifications and Biological Activity

The investigation of structure-activity relationships (SAR) is a cornerstone of peptide-based drug discovery, aiming to understand how the chemical structure of a molecule influences its biological function. In the context of this compound and its analogs, researchers employ several key academic approaches to elucidate these relationships.

Truncation and domain analysis are also common strategies. This is exemplified by studies on the "Rana box," a conserved feature in many ranid frog AMPs, including Nigrocins. nih.govfrontiersin.org To determine the functional importance of this C-terminal cyclic motif, researchers have synthesized truncated versions of Nigrocin peptides that lack this structure. In a notable study, a novel AMP, Nigrocin-HL, was identified. nih.govfrontiersin.org A truncated version, Nigrocin-HLD, was created by depleting the Rana box. nih.gov Furthermore, another analog, Nigrocin-HLM, was designed by substituting the entire Rana box with a single amidated phenylalanine residue. nih.govfrontiersin.org The resulting changes in antimicrobial efficacy and hemolytic activity provide direct evidence of the role of the modified region. nih.govfrontiersin.org

Another approach involves modifications to the N- and C-termini of the peptide. Amidation of the C-terminus, for instance, is a common modification that can enhance the peptide's stability and potency by neutralizing the negative charge of the terminal carboxyl group. nih.gov

Spectroscopic techniques play a crucial role in correlating structural changes with functional outcomes. Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides, such as the propensity to form an alpha-helix in membrane-mimicking environments, which is often critical for their antimicrobial action. cpu-bioinfor.org

Through these systematic modifications and analyses, scientists can build a comprehensive understanding of the SAR of Nigrocin peptides, paving the way for the rational design of new analogs with improved therapeutic properties.

Advanced Research Directions and Future Perspectives for Nigrocin Og21

Development of Next-Generation Analogs and Derivatives for Enhanced Research Probes

The development of analogs and derivatives of naturally occurring peptides like Nigrocin-OG21 is a critical step in translating a natural product into a viable research tool or therapeutic lead. The primary goals of creating such derivatives are to enhance potency, improve stability, reduce toxicity, and introduce functionalities that allow the peptide to be used as a probe to study biological processes.

While specific research on the development of this compound analogs is still an emerging field, the modification of other amphibian antimicrobial peptides (AMPs) provides a clear roadmap for future studies. For instance, research on Nigrocin-PN, another member of the nigrocin family, has explored the functional role of its "Rana box" cyclic motif by creating mutated versions. researchgate.net This approach of targeted amino acid substitution can be applied to this compound to elucidate the roles of specific residues in its antimicrobial and synergistic anti-HIV activities. capes.gov.br

The synthesis of peptide derivatives can be achieved through established methods like solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create the desired peptide chain. nih.govsigmaaldrich.com This technique offers the flexibility to incorporate non-natural amino acids, fluorescent tags, or biotin (B1667282) labels, thereby transforming this compound into a powerful molecular probe. researchgate.net Such probes are invaluable for tracking the peptide's interaction with microbial membranes, identifying its cellular targets, and elucidating its mechanism of action through techniques like fluorescence microscopy and pull-down assays.

Table 1: Potential Modifications of this compound for Research Probes

Modification TypePurposePotential Application
Fluorescent Labeling Visualization of peptide localization and interaction.Tracking the binding of this compound to bacterial or viral surfaces.
Biotinylation Affinity-based purification of binding partners.Identifying the specific cellular receptors or proteins that this compound interacts with.
Amino Acid Substitution To enhance activity or reduce toxicity.Creating more potent or selective antimicrobial agents based on the this compound scaffold.
PEGylation To increase in vivo stability and reduce immunogenicity.Developing longer-lasting therapeutic versions of this compound.

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

To fully grasp the biological impact of this compound, its study must be integrated with high-throughput "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, offer a systems-level view of the cellular response to the peptide, moving beyond single-target interactions to a more holistic understanding of its mechanism of action. bcgsc.canih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in target pathogens or host cells. bcreptilesandamphibians.cafrontiersin.org For example, treating bacteria with this compound and subsequently performing RNA-sequencing could identify the upregulation of stress response genes or the downregulation of genes involved in cell wall synthesis. mdpi.com

Proteomics , the large-scale study of proteins, can identify changes in protein abundance or post-translational modifications in response to this compound. nih.govnih.gov This could pinpoint the specific cellular pathways disrupted by the peptide, such as protein synthesis, energy metabolism, or DNA replication.

Metabolomics , the analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a cell after exposure to this compound. nih.gov Changes in the metabolome can indicate which metabolic pathways are most affected, offering clues to the peptide's primary mode of action.

The integration of these omics datasets provides a powerful, multi-layered understanding of this compound's biological effects and can guide the rational design of more effective derivatives.

Computational Approaches in Predicting and Analyzing this compound's Biological Scope

Computational methods are becoming increasingly indispensable in peptide-based drug discovery and research. For a peptide like this compound, in silico approaches can predict its structure, identify potential interaction partners, and guide the design of new analogs with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org While specific docking studies for this compound are not yet published, this method could be used to model its interaction with microbial membrane components or with viral proteins, providing insights into the structural basis of its antimicrobial and synergistic anti-HIV activities.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govunist.hr For this compound, a QSAR model could be developed by synthesizing a library of analogs with systematic variations in their amino acid sequence and testing their antimicrobial potency. The resulting data could then be used to build a predictive model that can guide the design of new, more potent analogs. oup.com Research into QSAR models for other amphibian peptides with structural similarities, such as the "Rana-box" domain, provides a strong foundation for this work. cbd.int

Table 2: Computational Tools in this compound Research

Computational ApproachObjectivePotential Outcome
Homology Modeling To predict the 3D structure of this compound.A structural model to guide further studies.
Molecular Docking To predict the binding mode of this compound to its targets.Insights into the key interactions driving its biological activity.
QSAR To correlate the structure of this compound analogs with their activity.A predictive model for designing more potent derivatives.
Molecular Dynamics Simulation To simulate the behavior of this compound in a biological environment.Understanding the stability and conformational changes of the peptide.

Ethical Considerations in Bioprospecting and Research on Amphibian-Derived Compounds

The discovery and study of compounds like this compound, derived from the skin secretions of Odorrana grahami, are intrinsically linked to the field of bioprospecting and raise important ethical considerations. The Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization is a key international agreement that governs this area. bcgsc.caresearchgate.netinsideeulifesciences.com

As Odorrana grahami is native to China, any research involving the collection of this species or its genetic material falls under the regulations of the Nagoya Protocol, to which China is a signatory. bcgsc.ca This necessitates obtaining prior informed consent from the appropriate authorities in China and establishing mutually agreed terms for the sharing of any benefits arising from the research, which can include monetary benefits, technology transfer, or co-authorship on publications.

China has been developing its own legal framework to implement the Nagoya Protocol, which could impact international collaborations on research involving Chinese genetic resources. Researchers and institutions seeking to work with this compound or its source organism must navigate these legal and ethical frameworks to ensure that their work is compliant, equitable, and contributes to the conservation of biodiversity. The ethical sourcing of these natural products is paramount to the long-term sustainability of this field of research.

Q & A

Q. What criteria determine the validity of this compound’s mechanistic studies?

  • Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to establish causality. Confirm findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .
  • Disclose conflicts of interest (e.g., funding sources) to maintain objectivity .

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